4'-Nitro-biphenyl-4-acetic acid Exhibits Enhanced Acidity Compared to its Unsubstituted Analog
The presence of the electron-withdrawing nitro group in the 4'-position significantly increases the acidity of the acetic acid moiety. 4'-Nitro-biphenyl-4-acetic acid has a predicted acid dissociation constant (pKa) of 4.15 ± 0.10 . In contrast, the unsubstituted parent compound, biphenyl-4-acetic acid (Felbinac), exhibits a typical carboxylic acid pKa of approximately 4.5-4.8 [1]. This difference of roughly 0.5 pKa units translates to a factor of approximately 3 in acid strength, making the nitro-derivative more readily deprotonated under physiological and near-neutral pH conditions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.15 ± 0.10 (Predicted) |
| Comparator Or Baseline | ~4.5-4.8 (Biphenyl-4-acetic acid, literature value) |
| Quantified Difference | ΔpKa ≈ 0.5 (Approximately 3x stronger acid) |
| Conditions | Aqueous solution, predicted value |
Why This Matters
Enhanced acidity influences solubility, membrane permeability, and receptor binding, making the 4'-nitro derivative a distinct entity in drug design and biological studies.
- [1] PubChem. Felbinac (Compound Summary). pKa prediction. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Felbinac View Source
